

Spectroscopic Profile of 4-Aminophenylboronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Aminophenylboronic acid

Cat. No.: B1224232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-aminophenylboronic acid**, a versatile building block in medicinal chemistry and materials science. This document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a foundational dataset for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **4-aminophenylboronic acid** and its common derivative, the pinacol ester.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data of **4-Aminophenylboronic Acid** Pinacol Ester

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.63	Doublet (d)	2H	Aromatic C-H (ortho to -B(O) ₂)
6.65	Doublet (d)	2H	Aromatic C-H (ortho to -NH ₂)
3.83	Broad (b)	2H	-NH ₂
1.32	Singlet (s)	12H	-C(CH ₃) ₂

Note: Data is for the pinacol ester derivative in CDCl₃. The chemical shifts for the free boronic acid may vary slightly.

Table 2: ¹³C NMR Spectroscopic Data of **4-Aminophenylboronic Acid** Pinacol Ester

Chemical Shift (δ , ppm)	Assignment
156.9	C-NH ₂
150.4 (broad)	C-B
141.9, 123.3	Aromatic Carbons
83.1	-O-C(CH ₃) ₂
23.9	-C(CH ₃) ₂

Note: Data is for the pinacol ester derivative in CDCl₃. The carbon attached to boron often shows a broad signal.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Phenylboronic Acids

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3500-3300	N-H Stretch	Primary Amine (-NH ₂)
3100-3000	Aromatic C-H Stretch	Phenyl Ring
1600-1585, 1500-1400	C-C Stretch (in-ring)	Phenyl Ring
1335-1250	C-N Stretch	Aromatic Amine
1090-1000	B-C Stretch	Boron-Carbon Bond
750-500	Out-of-plane vibrations	Boronate Esters

Note: These are characteristic ranges. The exact peak positions for **4-aminophenylboronic acid** may vary based on the sample preparation and physical state.

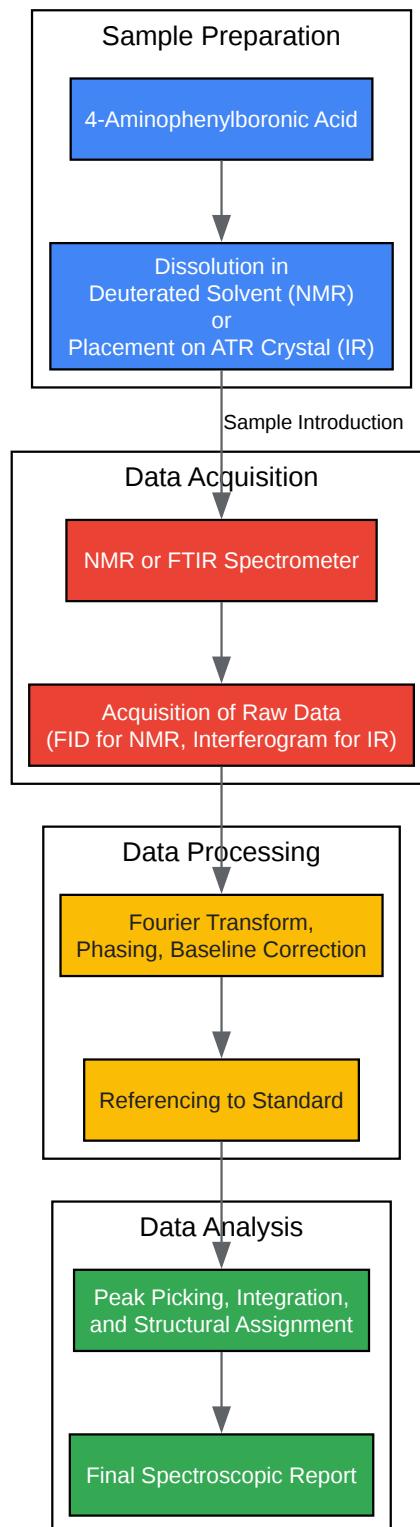
Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are generalized protocols for obtaining NMR and IR spectra of **4-aminophenylboronic acid**.

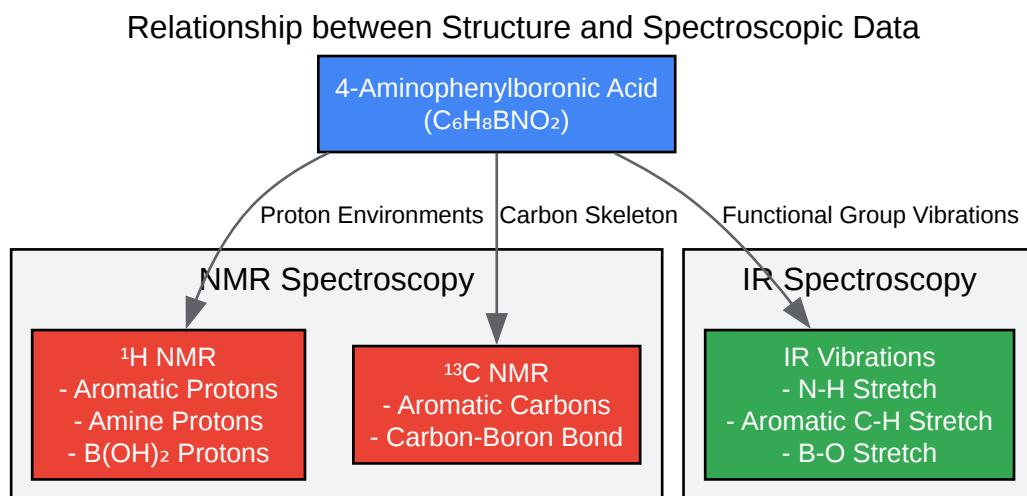
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **4-aminophenylboronic acid** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃ for the pinacol ester). Ensure the sample is fully dissolved.
- Instrument Setup:
 - Use a standard NMR spectrometer (e.g., 400 MHz or higher).
 - Tune and shim the instrument to the specific solvent.
 - Acquire a ¹H NMR spectrum, typically with 16-64 scans.
 - Acquire a ¹³C NMR spectrum, which may require a larger number of scans for adequate signal-to-noise ratio.
- Data Processing:

- Apply Fourier transformation to the raw data.
- Phase and baseline correct the spectra.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine proton ratios.


IR Spectroscopy Protocol

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid **4-aminophenylboronic acid** powder directly onto the ATR crystal.
 - Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.
- Data Acquisition:
 - Scan the sample over the desired wavenumber range (e.g., 4000-400 cm^{-1}).
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.


Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationship between the chemical structure and the resulting spectroscopic data.

Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis of **4-Aminophenylboronic Acid**.

[Click to download full resolution via product page](#)

Caption: Relationship between Structure and Spectroscopic Data.

- To cite this document: BenchChem. [Spectroscopic Profile of 4-Aminophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1224232#spectroscopic-data-nmr-ir-of-4-aminophenylboronic-acid\]](https://www.benchchem.com/product/b1224232#spectroscopic-data-nmr-ir-of-4-aminophenylboronic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com